molecular formula C15H19N3O5 B2670089 1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 1704551-13-2

1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2670089
CAS RN: 1704551-13-2
M. Wt: 321.333
InChI Key: AONLAXSJOBJDTJ-UHFFFAOYSA-N
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Description

The compound “1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, with a methyl group and a carbonyl group attached to it .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been used to synthesize related compounds . Another method involves the modified Hantzsch reaction of β-dicarbonyl compounds with (Z)-3-chloro-3-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)acrolein in the presence of an excess amount of NH4OAc .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to the presence of reactive groups such as the carbonyl group and the pyran ring. For example, it can undergo multicomponent reactions to form diverse molecular structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-Methoxy-6-methyl-2H-pyran-2-one has a molecular weight of 140.14, a density of 1.14g/cm^3, a melting point of 83-86°C, and poor water solubility .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing novel compounds with similar structural features. For instance, Kalaria et al. (2014) developed a combinatorial library of fused pyran derivatives, synthesized under microwave irradiation, which were characterized and screened for antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014). Similarly, Pratap et al. (2007) described an innovative synthesis of aryl tethered imidazo[4,5-b]pyrazin-2-ones through base-catalyzed ring transformation, highlighting the potential for creating diverse molecular structures with biological relevance (Pratap, Roy, Roy, & Ram, 2007).

Biological Screening

The biological screening of synthesized compounds reveals their potential applications in drug discovery and development. El-Subbagh et al. (2000) synthesized a series of compounds evaluated for their antiviral and antitumor activities, demonstrating the potential of novel chemical entities in therapeutic applications (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000). The research highlights the significance of structural innovation in identifying new lead compounds for the treatment of various diseases.

Antimicrobial and Antioxidant Activities

Compounds with structural similarities have also been evaluated for their antimicrobial and antioxidant activities. Bassyouni et al. (2012) synthesized and evaluated a new series of compounds for their antioxidant and antimicrobial activities, contributing to the search for novel agents with potential therapeutic benefits (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care. They may have irritant effects on the eyes and skin, and personal protective equipment such as gloves, safety glasses, and lab coats should be worn during handling .

properties

IUPAC Name

1-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-10-8-12(9-13(19)22-10)23-11-2-5-17(6-3-11)15(21)18-7-4-16-14(18)20/h8-9,11H,2-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONLAXSJOBJDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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